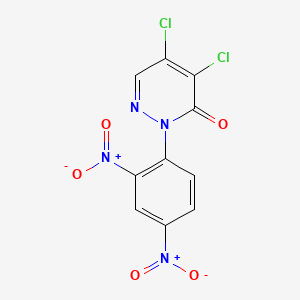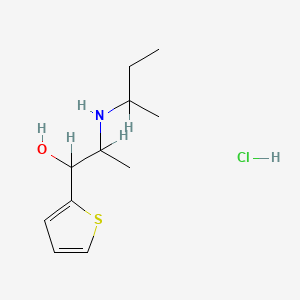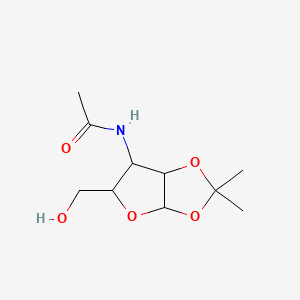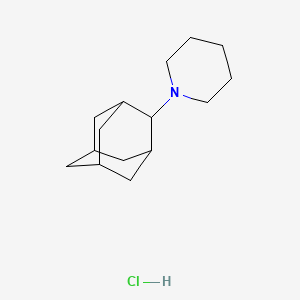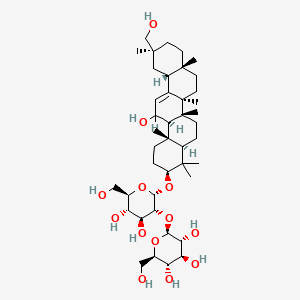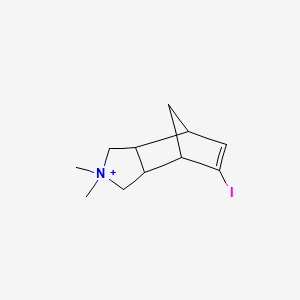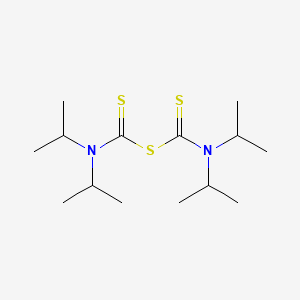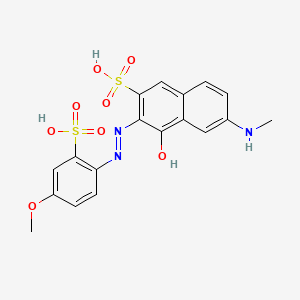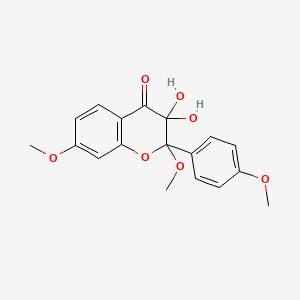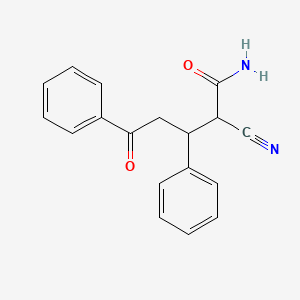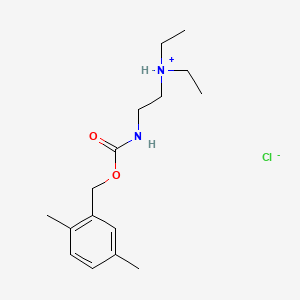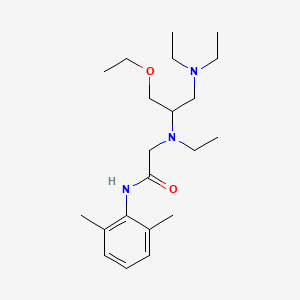
2-((2-(Diethylamino)-1-(ethoxymethyl)ethyl)(ethyl)amino)-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(Diethylamino)-1-(ethoxymethyl)ethyl)(ethyl)amino)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)-1-(ethoxymethyl)ethyl)(ethyl)amino)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Diethylamino Intermediate: This step involves the reaction of diethylamine with an appropriate alkyl halide to form the diethylamino intermediate.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group is introduced through a nucleophilic substitution reaction, where the diethylamino intermediate reacts with an ethoxymethyl halide.
Coupling with the Acetamide Derivative: The final step involves coupling the intermediate with an acetamide derivative, which contains the 2,6-dimethylphenyl group. This step may require the use of coupling reagents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(Diethylamino)-1-(ethoxymethyl)ethyl)(ethyl)amino)-N-(2,6-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((2-(Diethylamino)-1-(ethoxymethyl)ethyl)(ethyl)amino)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((2-(Diethylamino)-1-(ethoxymethyl)ethyl)(ethyl)amino)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)ethylamine: Shares the diethylamino group but lacks the ethoxymethyl and acetamide functionalities.
N-(2,6-Dimethylphenyl)acetamide: Contains the acetamide and 2,6-dimethylphenyl groups but lacks the diethylamino and ethoxymethyl functionalities.
Eigenschaften
CAS-Nummer |
6302-27-8 |
|---|---|
Molekularformel |
C21H37N3O2 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
2-[[1-(diethylamino)-3-ethoxypropan-2-yl]-ethylamino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H37N3O2/c1-7-23(8-2)14-19(16-26-10-4)24(9-3)15-20(25)22-21-17(5)12-11-13-18(21)6/h11-13,19H,7-10,14-16H2,1-6H3,(H,22,25) |
InChI-Schlüssel |
DIWYWVXXZQKSHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(COCC)N(CC)CC(=O)NC1=C(C=CC=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


